

The Mechanism of Action of OM-153: A Technical Guide

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Compound of Interest

Compound Name: OM-153
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A Deep Dive into a Potent and Selective Tankyrase Inhibitor for Researchers and Drug Development Professionals

Introduction: **OM-153** is a potent, selective, and orally active small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes play a crucial role in various cellular processes by catalyzing the poly-ADP-ribosylation of target proteins, marking them for ubiquitination and subsequent proteasomal degradation.[3][4][5] A key target of tankyrases is Axin, a scaffold protein in the β -catenin destruction complex. By inhibiting tankyrase activity, **OM-153** stabilizes this complex, leading to the degradation of β -catenin and the subsequent downregulation of the Wnt/ β -catenin signaling pathway.[1][3][4] This pathway is frequently dysregulated in various cancers, making tankyrase inhibitors like **OM-153** a promising therapeutic strategy. Beyond its well-documented effects on Wnt/ β -catenin signaling, **OM-153** has also been shown to modulate the Hippo/YAP and MYC signaling pathways, further highlighting its potential as a multi-faceted anti-cancer agent.[1] This technical guide provides a comprehensive overview of the mechanism of action of **OM-153**, including its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Quantitative Data on the Biological Activity of **OM-153**

The following tables summarize the key quantitative data regarding the inhibitory activity of **OM-153** against its primary targets and its effects on cancer cell growth.

Target	IC50 (nM)	Assay Type	Reference
Tankyrase 1 (TNKS1)	13	Biochemical Assay	[1][2][6]
Tankyrase 2 (TNKS2)	2	Biochemical Assay	[1][2][6]
Wnt/ β -catenin Signaling	0.63	Luciferase Reporter Assay (HEK293 cells)	[1][2][6]
PARP1	>10,000	Biochemical Assay	[6]

Table 1: In Vitro Inhibitory Activity of **OM-153**. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of **OM-153** for TNKS1 and TNKS2 over other PARP family members like PARP1. The potent inhibition of Wnt/ β -catenin signaling in a cellular context is also highlighted.

Cell Line	Cancer Type	GI50 (nM)	GI25 (nM)	Reference
COLO 320DM	Colon Carcinoma	10	2.5	[1][2]
RKO	Colon Carcinoma	>10,000	>10,000	[1]
ABC-1	Lung Adenocarcinoma	~10	Not Reported	[3]
OVCAR-4	Ovarian Cancer	~10	Not Reported	[3]
UO-31	Renal Cancer	~10	Not Reported	[3]

Table 2: Anti-proliferative Activity of **OM-153** in Human Cancer Cell Lines. The growth inhibition 50 (GI50) and 25 (GI25) values indicate the concentration of **OM-153** required to inhibit cell growth by 50% and 25%, respectively. The data shows that **OM-153** is effective in a range of cancer cell lines with activated Wnt signaling (e.g., COLO 302DM, which has an APC

mutation), while being significantly less active in cell lines with a less dependent Wnt pathway (e.g., RKO).

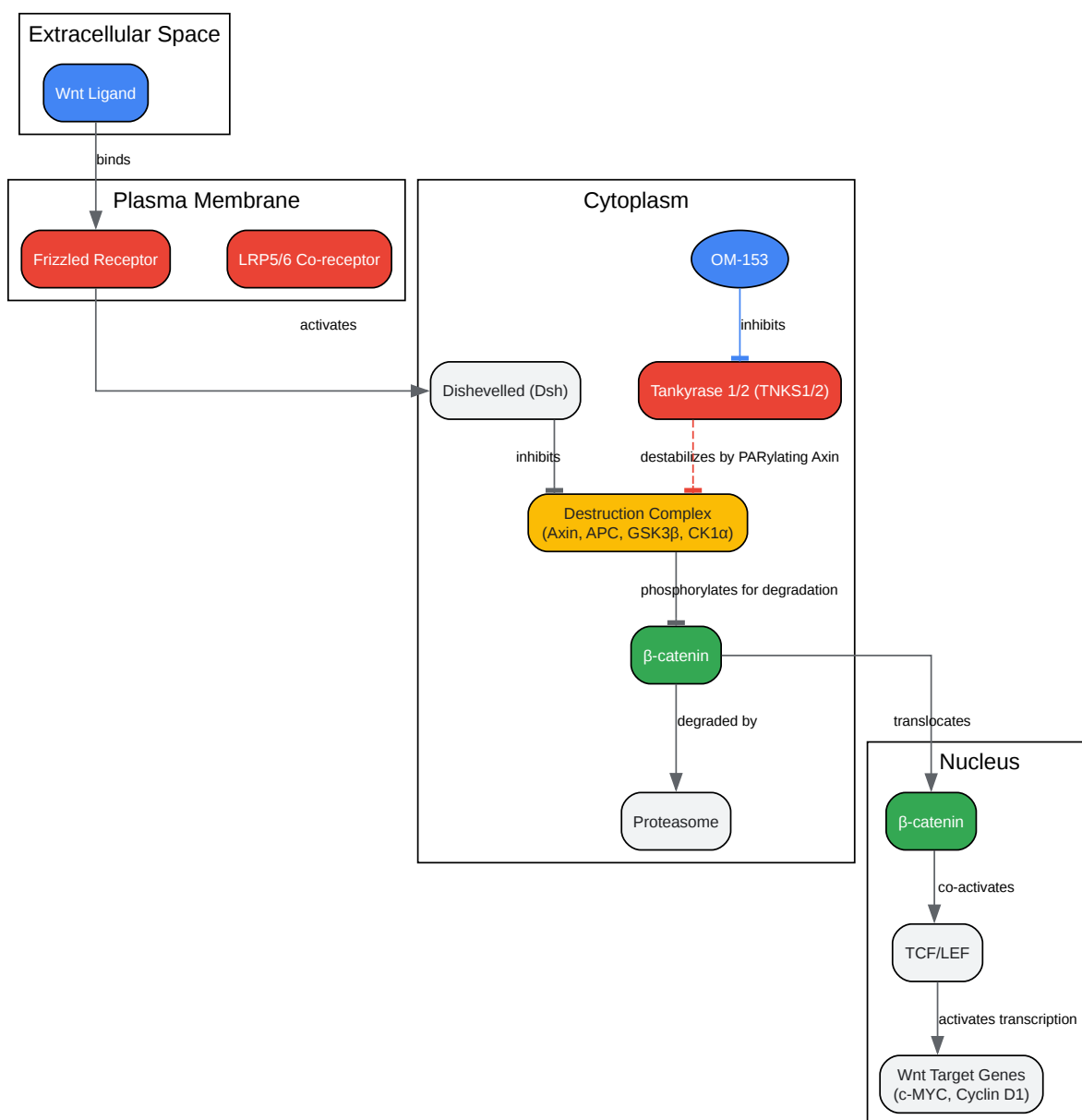
Core Signaling Pathways Modulated by OM-153

OM-153 exerts its primary anti-tumor effects through the modulation of three key signaling pathways: Wnt/ β -catenin, Hippo/YAP, and MYC.

The Wnt/ β -catenin Signaling Pathway

The canonical Wnt/ β -catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3 β , and CK1 α phosphorylates β -catenin, targeting it for proteasomal degradation. Tankyrase enzymes (TNKS1/2) poly-ADP-ribosylate (PARylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β -catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes, including c-MYC and Cyclin D1.

OM-153 inhibits TNKS1/2, thereby preventing the PARylation and subsequent degradation of Axin.[3][4][5] This stabilizes the β -catenin destruction complex, leading to increased phosphorylation and degradation of β -catenin. As a result, the transcription of Wnt target genes is suppressed, and cancer cell proliferation is inhibited.[1][3]



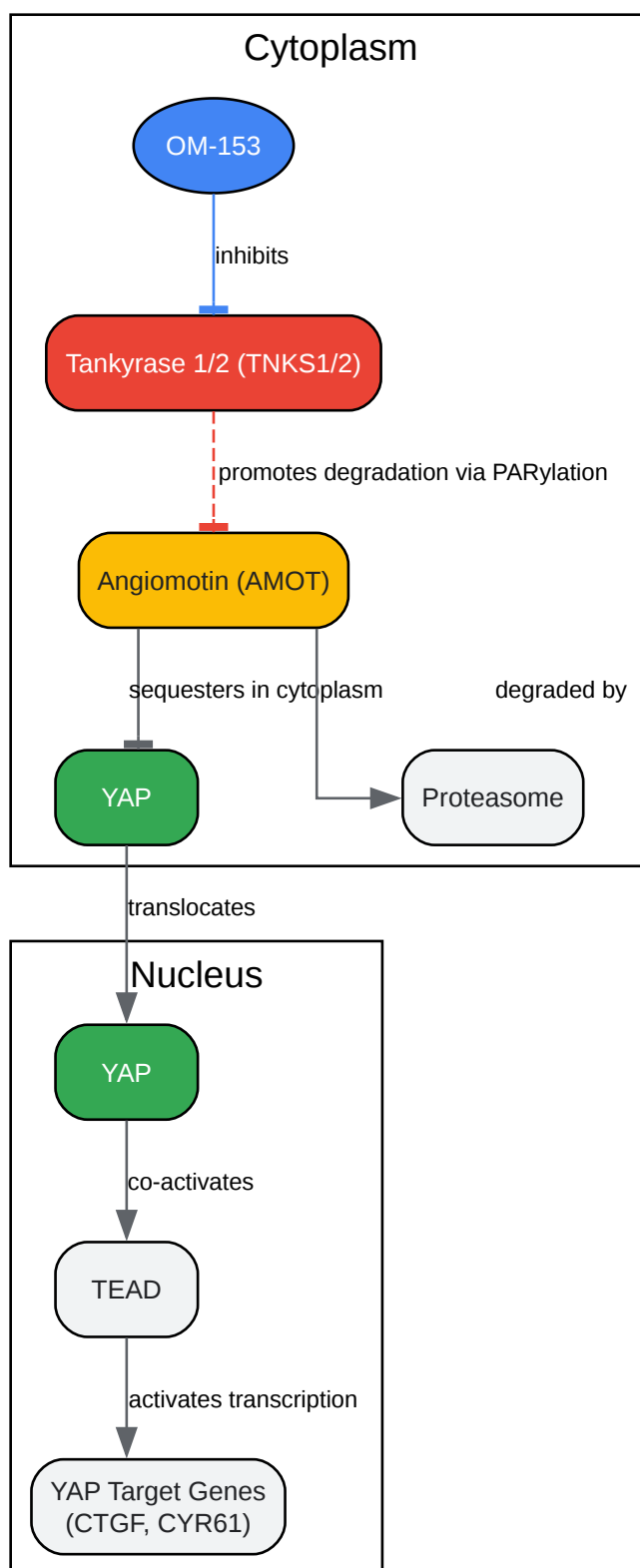
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Figure 1. Mechanism of **OM-153** in the Wnt/β-catenin signaling pathway.

The Hippo/YAP Signaling Pathway

The Hippo signaling pathway is another critical regulator of organ size and cell proliferation. Its dysregulation is also implicated in cancer development. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP translocates to the nucleus and promotes the transcription of pro-proliferative and anti-apoptotic genes.

Tankyrase has been identified as a positive regulator of YAP signaling.[7] TNKS1/2 can PARylate and promote the degradation of angiomin (AMOT) family proteins, which are negative regulators of YAP.[7] By inhibiting TNKS1/2, **OM-153** leads to the stabilization of AMOT proteins. Stabilized AMOT sequesters YAP in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. This leads to the downregulation of YAP target genes and a reduction in cell proliferation.[1]



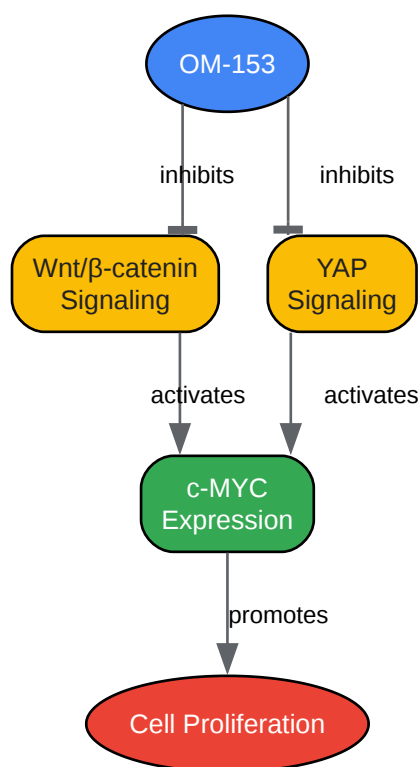
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Figure 2. OM-153's inhibitory effect on the Hippo/YAP signaling pathway.

The MYC Signaling Pathway

c-MYC is a potent proto-oncogene that is frequently overexpressed in human cancers. It functions as a transcription factor that regulates the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. The expression of MYC is, in part, regulated by the Wnt/ β -catenin and YAP signaling pathways.

By inhibiting both the Wnt/ β -catenin and YAP pathways, **OM-153** leads to a downstream reduction in the transcription and protein levels of c-MYC and its target genes, such as Cyclin D1.[1] This multi-pronged attack on MYC expression contributes significantly to the anti-proliferative effects of **OM-153**.[1]



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Figure 3. Downstream inhibition of MYC signaling by **OM-153**.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of **OM-153**.

Cell Culture

- Cell Lines: COLO 320DM (APC-mutant colon carcinoma), RKO (APC-wildtype colon carcinoma), HEK293 (human embryonic kidney), ABC-1 (lung adenocarcinoma), OVCAR-4 (ovarian cancer), and UO-31 (renal cancer) cell lines are commonly used.[1][3]
- Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Luciferase-Based Wnt/ β -catenin Signaling Reporter Assay

- Principle: This assay measures the activity of the Wnt/ β -catenin pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive promoter.
- Protocol:
 - HEK293 cells are transiently co-transfected with a TCF/LEF-luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a Renilla luciferase control plasmid (for normalization).
 - After 24 hours, cells are treated with various concentrations of **OM-153** or vehicle control (DMSO).
 - Wnt signaling is stimulated with Wnt3a-conditioned medium or a GSK3 β inhibitor (e.g., CHIR99021).
 - After another 24 hours, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.
 - The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt/ β -catenin signaling.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1][6]

MTS Cell Growth Assay

- Principle: This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (MTS) to a formazan product by metabolically active cells.
- Protocol:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are then treated with a serial dilution of **OM-153** or vehicle control for a specified period (e.g., 5 days).
 - At the end of the treatment period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
 - The absorbance at 490 nm is measured using a microplate reader.
 - GI50 and GI25 values are calculated relative to the vehicle-treated control (100% growth) and the cell number at time zero (0% growth).[1]

Immunoblotting

- Principle: This technique is used to detect and quantify specific proteins in a sample.
- Protocol:
 - Cells are treated with **OM-153** or vehicle control for a specified time.
 - Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
 - The membrane is incubated with primary antibodies against target proteins (e.g., Axin1, active- β -catenin, total β -catenin, YAP, TAZ, AMOTL2, c-MYC, Cyclin D1) and a loading

control (e.g., β -actin, GAPDH, or Lamin B1).[3]

- The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

- Principle: This technique is used to measure the expression levels of specific genes.
- Protocol:
 - Cells are treated with **OM-153** or vehicle control.
 - Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit).
 - RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
 - qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., AXIN2, NKD1, APCDD1, DKK1, MYC, CCND1, CTGF, CYR61, AMOTL2).[3]
 - Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).
 - The relative fold change in gene expression is calculated using the $\Delta\Delta C_t$ method.

In Vivo Tumor Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies.
- Protocol:
 - Human cancer cells (e.g., COLO 320DM) are subcutaneously injected into the flanks of the mice.
 - When tumors reach a palpable size, mice are randomized into treatment and control groups.

- **OM-153** is administered orally, typically twice daily, at various doses (e.g., 0.33-10 mg/kg).
[3][4][5]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., immunoblotting or RT-qPCR for target gene expression).
[3]

Conclusion

OM-153 is a highly potent and selective tankyrase inhibitor that demonstrates significant anti-tumor activity through the modulation of multiple oncogenic signaling pathways. Its primary mechanism of action involves the inhibition of TNKS1/2, leading to the stabilization of the β -catenin destruction complex and the subsequent suppression of Wnt/ β -catenin signaling. Furthermore, **OM-153** inhibits the Hippo/YAP pathway by stabilizing angiomin proteins, which sequester YAP in the cytoplasm. The combined inhibition of these pathways results in the downstream suppression of the proto-oncogene c-MYC. This multi-targeted mechanism of action, coupled with its oral bioavailability and favorable pharmacokinetic profile, makes **OM-153** a promising candidate for further preclinical and clinical development as a novel cancer therapeutic. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of **OM-153** and other tankyrase inhibitors.

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